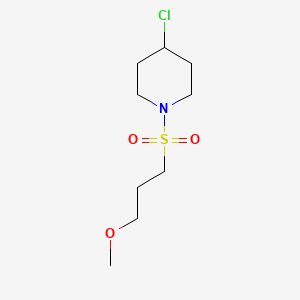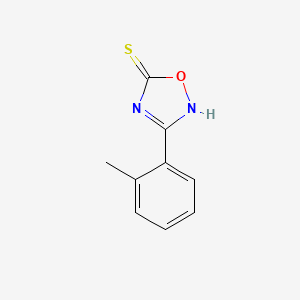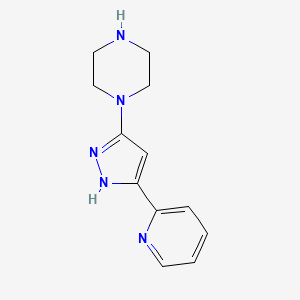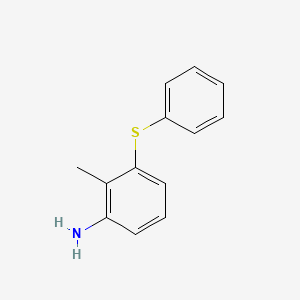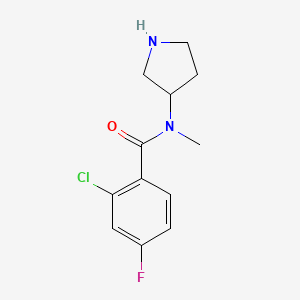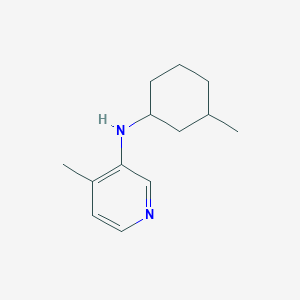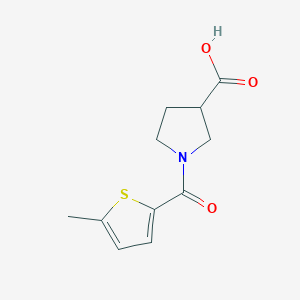
n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine is an organic compound with a molecular formula of C14H21NO3 This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an oxolan-3-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and oxolan-3-amine.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with oxolan-3-amine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst to reduce any impurities and obtain the desired compound.
Automated Synthesis: Advanced automated systems are employed to control reaction parameters and ensure consistent quality.
化学反应分析
Types of Reactions
n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Acidic or basic catalysts are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
Mescaline: Another phenethylamine derivative with psychoactive properties.
3-Methoxytyramine: A compound with structural similarities but distinct biological activities.
Uniqueness
n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
1406115-93-2 |
|---|---|
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC 名称 |
N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-3-10(7-13(12)16-2)8-14-11-5-6-17-9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
InChI 键 |
BUPLSTXCTCFLLI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2CCOC2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CNC2CCOC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)
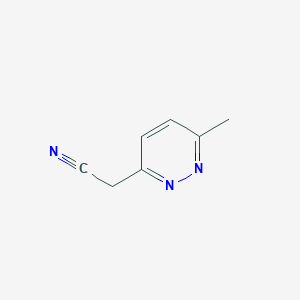

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428879.png)

